H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH
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Overview
Description
The compound H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH is a peptide consisting of seven amino acids: cysteine, valine, arginine, alanine, arginine, threonine, and arginine. This peptide sequence is known for its ability to bind to programmed death-ligand 1 (PD-L1), making it a significant molecule in the field of immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids .
Coupling Reaction: The first amino acid (cysteine) is attached to the resin. Subsequent amino acids are added one by one through coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Deprotection: After each coupling step, the Fmoc group is removed using a solution of piperidine in DMF (dimethylformamide).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a mixture of TFA (trifluoroacetic acid), water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like This compound often involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product is purified using techniques such as HPLC (high-performance liquid chromatography) and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with another cysteine residue, leading to dimerization or cyclization.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol).
Substitution: The arginine residues can participate in nucleophilic substitution reactions due to the presence of the guanidinium group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen can oxidize cysteine residues.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) are commonly used reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the guanidinium group under mild conditions.
Major Products Formed
Disulfide-linked dimers or cyclic peptides: from oxidation.
Free thiol-containing peptides: from reduction.
Substituted arginine derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH: has several applications in scientific research:
Immunotherapy: This peptide binds to PD-L1, blocking its interaction with PD-1 on T cells, thereby enhancing the immune response against tumors.
Biomarker Discovery: It can be used to identify and quantify PD-L1 expression in various cancer types.
Drug Development: The peptide serves as a lead compound for developing new PD-L1 inhibitors.
Biological Studies: It is used in studies to understand the role of PD-L1 in immune evasion by tumors.
Mechanism of Action
H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH: exerts its effects by binding to PD-L1, a protein expressed on the surface of cancer cells. This binding prevents PD-L1 from interacting with PD-1 on T cells, which is a mechanism tumors use to evade the immune system. By blocking this interaction, the peptide enhances T cell activity and promotes the immune system’s ability to target and destroy cancer cells .
Comparison with Similar Compounds
Similar Compounds
PD-L1Pep-1: Another peptide that binds to PD-L1 but with a different sequence.
PD-L1Pep-3: A variant with modifications to improve binding affinity and stability.
Uniqueness
H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH: is unique due to its specific sequence, which provides a high binding affinity to PD-L1. This makes it particularly effective in blocking the PD-1/PD-L1 interaction and enhancing anti-tumor immunity .
Properties
Molecular Formula |
C33H64N16O9S |
---|---|
Molecular Weight |
861.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C33H64N16O9S/c1-15(2)22(48-25(52)18(34)14-59)28(55)46-19(8-5-11-41-31(35)36)26(53)44-16(3)24(51)45-20(9-6-12-42-32(37)38)27(54)49-23(17(4)50)29(56)47-21(30(57)58)10-7-13-43-33(39)40/h15-23,50,59H,5-14,34H2,1-4H3,(H,44,53)(H,45,51)(H,46,55)(H,47,56)(H,48,52)(H,49,54)(H,57,58)(H4,35,36,41)(H4,37,38,42)(H4,39,40,43)/t16-,17+,18-,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
DSUASFJKAPSTTL-QGZPSTLZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CS)N |
Origin of Product |
United States |
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